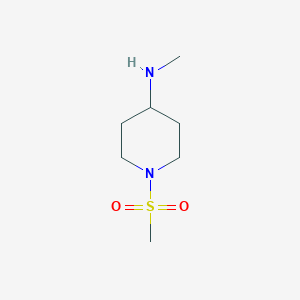
N-(2,5-dichlorophenyl)-2-mercaptoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dichlorophenyl)-2-mercaptoacetamide is a useful research compound. Its molecular formula is C8H7Cl2NOS and its molecular weight is 236.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Environmental Impact and Toxicology
N-(2,5-dichlorophenyl)-2-mercaptoacetamide is closely related to chlorophenols, compounds known for their environmental persistence and toxicity. Chlorophenols, including derivatives similar to this compound, have been extensively studied for their effects on ecosystems and human health. These compounds are ubiquitous environmental pollutants primarily released from agricultural and industrial sources. They are not readily degraded in natural environments, leading to accumulation in organs, tissues, and cells through food chains. This accumulation can result in acute and chronic toxic effects on aquatic organisms and potentially humans. Oxidative stress, immune system alterations, endocrine disruption, and apoptosis are among the documented toxic mechanisms. Chlorophenols' environmental fate, behavior, and ecotoxicological effects on aquatic life, plants, and humans have been critically evaluated to assess their impact and guide future research efforts (Ge et al., 2017); (Islam et al., 2017).
Analytical and Detection Techniques
The development and application of analytical methods for detecting chlorophenols and similar compounds in environmental samples have advanced significantly. Antibody-based methods, for instance, have been employed in environmental and food analysis, offering sensitive and specific detection of chlorophenols, including those structurally related to this compound. These methods, such as enzyme-linked immunosorbent assay (ELISA) and immunosensors, are crucial for monitoring environmental contamination and assessing exposure risks. The progress in producing key immunoreagents and the proliferation of publications on immunoassays and biosensors underscore the importance of these techniques in managing environmental and public health risks associated with chlorophenols and related compounds (Fránek & Hruška, 2018).
Remediation Strategies
Research into effective remediation strategies for chlorophenols and related compounds, including this compound, has highlighted the efficacy of various approaches. Zero-valent iron (ZVI) and iron-based bimetallic systems, for example, have shown potential in efficiently dechlorinating chlorophenols. These systems work through dechlorination, sorption, and co-precipitation, addressing the persistence and toxicity of these compounds in the environment. The performance of ZVI and bimetallic systems, influenced by metal combinations and environmental parameters, offers a promising avenue for mitigating pollution and protecting ecosystems from chlorophenols and structurally related compounds (Gunawardana, Singhal, & Swedlund, 2011).
Propriétés
IUPAC Name |
N-(2,5-dichlorophenyl)-2-sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NOS/c9-5-1-2-6(10)7(3-5)11-8(12)4-13/h1-3,13H,4H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGTBRTDEGAGICZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)CS)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,7-Diazaspiro[4.5]decane](/img/structure/B1320739.png)




![2H-Spiro[benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B1320756.png)






